2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide
Description
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-18-12-15-24(16-13-18)29(26,27)21-9-7-20(8-10-21)28-17-22(25)23-14-11-19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXBWPFWYYPZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide core: This step involves the reaction of phenoxyacetic acid with an appropriate amine under acidic conditions to form the phenoxyacetamide intermediate.
Introduction of the sulfonyl group: The phenoxyacetamide intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl group.
Attachment of the piperidine ring: The final step involves the reaction of the sulfonylated phenoxyacetamide with 4-methylpiperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide
Uniqueness
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
